Foreword: The Imperative of Enantiomeric Purity in Pharmacology
Foreword: The Imperative of Enantiomeric Purity in Pharmacology
An In-depth Technical Guide to the Chemical Synthesis and Characterization of R-(+)-Bisoprolol
Bisoprolol is a highly cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension and heart failure.[1][2][3] It is commercially available as a racemic mixture of its two enantiomers, (S)-(-)-bisoprolol and R-(+)-bisoprolol.[1] The pharmacological activity, however, resides almost exclusively in the (S)-enantiomer, which exhibits 30 to 80 times greater β-blocking activity than its R-counterpart.[1] While the R-(+)-enantiomer is largely considered inactive or even potentially harmful, the study of its synthesis, characterization, metabolism, and potential off-target effects is crucial for a complete understanding of the drug's profile.[1][4] This guide provides a comprehensive, field-proven framework for the enantioselective synthesis and rigorous analytical characterization of R-(+)-bisoprolol, designed for researchers and drug development professionals.
Part 1: Enantioselective Synthesis of R-(+)-Bisoprolol
The synthesis of a single enantiomer requires a strategy that introduces chirality in a controlled manner. The most direct and widely adopted method for synthesizing R-(+)-bisoprolol is through the use of a chiral building block, specifically (S)-epichlorohydrin. This approach ensures the desired stereochemistry at the molecule's single chiral center from the outset.
Core Synthetic Strategy: Asymmetric Synthesis via Chiral Epoxide
The fundamental logic of this synthesis is a two-step nucleophilic substitution sequence. First, a phenoxide intermediate is generated, which then opens the chiral epoxide ring. The second step involves the introduction of the isopropylamino group via another ring-opening reaction of a newly formed epoxide or by substitution on a chlorohydrin intermediate.
The overall synthetic pathway is depicted below:
Caption: Asymmetric synthesis pathway for R-(+)-Bisoprolol Hemifumarate.
Experimental Protocol: Synthesis of R-(+)-Bisoprolol Base
This protocol is a self-validating system; successful execution of each step yields an intermediate that is readily characterizable, ensuring confidence before proceeding.
Step 1: Synthesis of (R)-2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane
-
Rationale: This step involves the Williamson ether synthesis. The phenolic proton of 4-((2-isopropoxyethoxy)methyl)phenol is acidic and is deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the least hindered carbon of (S)-epichlorohydrin, leading to the opening of the epoxide ring and subsequent displacement of the chloride. An intramolecular cyclization follows to form the desired (R)-oxirane intermediate. The choice of (S)-epichlorohydrin is critical as it dictates the R-configuration of the final product.
-
Procedure:
-
To a solution of 4-((2-isopropoxyethoxy)methyl)phenol (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add (S)-epichlorohydrin (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure (R)-oxirane intermediate.
-
Step 2: Synthesis of R-(+)-Bisoprolol Base from the Chiral Oxirane
-
Rationale: This is a nucleophilic ring-opening of the epoxide by isopropylamine. The amine attacks the terminal carbon of the oxirane ring, which is sterically more accessible. The reaction is typically carried out in a protic solvent like methanol under reflux to ensure sufficient energy to overcome the activation barrier of the ring-opening.[5] An excess of isopropylamine is used to drive the reaction to completion and minimize the formation of dimeric impurities.[6]
-
Procedure:
-
Dissolve the purified (R)-oxirane intermediate (1.0 eq) in methanol.
-
Add an excess of isopropylamine (e.g., 10-15 eq) to the solution.
-
Stir the mixture under reflux for several hours, monitoring the reaction progress by TLC.[1][5]
-
Once the reaction is complete, remove the excess isopropylamine and methanol by distillation under reduced pressure.[5]
-
Dissolve the resulting crude oil in an organic solvent like chloroform or ethyl acetate and wash with water to remove any remaining salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the R-(+)-bisoprolol base as an oil.
-
Salt Formation: Preparation of R-(+)-Bisoprolol Hemifumarate
-
Rationale: The free base of bisoprolol is an oil and can be difficult to handle and purify. Conversion to a crystalline salt, typically the hemifumarate, facilitates purification, improves stability, and is the form used in pharmaceutical formulations.
-
Procedure:
-
Dissolve the R-(+)-bisoprolol base in a minimal amount of a hot solvent like acetone or ethyl acetate.[5]
-
In a separate flask, dissolve fumaric acid (0.5 eq) in the same hot solvent.
-
Add the fumaric acid solution to the bisoprolol solution while stirring.
-
Stir the mixture at reflux for 30 minutes, then allow it to cool slowly to room temperature, followed by further cooling to 0-5°C to maximize crystallization.[5]
-
Collect the precipitated solid by filtration, wash with a small amount of chilled solvent, and dry under vacuum to yield R-(+)-bisoprolol hemifumarate as a white crystalline solid.
-
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the chemical identity, purity, and, most importantly, the enantiomeric integrity of the synthesized R-(+)-bisoprolol.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Core Objective: To separate and quantify the R-(+) and S-(-) enantiomers, thereby determining the enantiomeric excess (ee) of the synthesized product. This is the definitive test for the success of an enantioselective synthesis.
-
Methodology: The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Macrocyclic antibiotic CSPs, such as those based on teicoplanin (e.g., Chirobiotic T), have proven highly effective for resolving bisoprolol enantiomers.[7][8]
Caption: Analytical workflow for determining enantiomeric excess by Chiral HPLC.
-
Detailed Protocol:
-
Column: Chirobiotic T (teicoplanin macrocyclic antibiotic) CSP.[7][8]
-
Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol/glacial acetic acid/triethylamine (e.g., 100:0.02:0.025, v/v/v).[7][8] The acidic and basic additives are crucial for improving peak shape and resolution by interacting with the analyte's basic amine and hydroxyl groups.
-
Detection: Fluorescence detection is preferred for its high sensitivity, with excitation at 275 nm and emission at 305 nm.[7][8] UV detection at ~225 nm or ~275 nm is also viable.[8][9]
-
Sample Preparation: Prepare a dilute solution of the synthesized R-(+)-bisoprolol hemifumarate in the mobile phase (e.g., 10-100 ng/mL).
-
Analysis: Inject the sample and record the chromatogram. The R-(+)-enantiomer will have a distinct retention time from the S-(-)-enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Table 1: Typical HPLC Parameters for Bisoprolol Enantioseparation
| Parameter | Condition | Rationale / Reference |
| Column | Chirobiotic T or Chirobiotic V | Proven resolution for beta-blocker enantiomers.[7][10] |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine | Polar ionic mode enhances enantioseparation.[7][10] |
| Flow Rate | 0.5 - 1.5 mL/min | Balances resolution and analysis time.[7][10] |
| Temperature | Ambient or 45°C | Temperature can influence resolution.[10] |
| Detection | Fluorescence (Ex: 275 nm, Em: 305 nm) | High sensitivity for low concentration samples.[7][11] |
| Expected tR (R-enantiomer) | Typically the second eluting peak | Elution order is column and method dependent.[1] |
| Expected tR (S-enantiomer) | Typically the first eluting peak | Must be confirmed with an S-enantiomer standard.[1] |
Structural Confirmation via Spectroscopy
1. Mass Spectrometry (MS):
-
Core Objective: To confirm the molecular weight and establish the structural integrity through fragmentation analysis.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is the standard.
-
Expected Results:
-
Parent Ion: Bisoprolol readily forms a protonated molecular ion [M+H]⁺ at m/z 326.3.[12][13]
-
Key Fragment Ion: Collision-induced dissociation (CID) of the parent ion produces a characteristic fragment at m/z 116.1, corresponding to the isopropylamino-propanol side chain.[12] This specific mass transition (326.3 → 116.1) is highly selective for bisoprolol and is used for quantification in bioanalytical methods.
-
Table 2: Key Mass Spectrometry Data for Bisoprolol
| Ion | m/z (Observed) | Description | Reference |
| [M+H]⁺ | 326.3 | Protonated Molecular Ion | [12][13] |
| Fragment | 116.1 | [CH₂(OH)CH₂NH₂CH(CH₃)₂]⁺ | [12] |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Core Objective: To provide an unambiguous confirmation of the covalent structure of the molecule by analyzing the chemical environment of each proton and carbon atom.
-
Methodology: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Expected ¹H NMR Signals (Illustrative):
-
Aromatic protons (AA'BB' system) around 6.9-7.3 ppm.
-
Protons of the ether linkages (-O-CH₂-) in the range of 3.6-4.5 ppm.
-
The characteristic methine proton of the chiral center (-CH-OH) as a multiplet.
-
Protons of the two isopropyl methyl groups as a doublet around 1.1-1.2 ppm.[1]
-
-
Expected ¹³C NMR Signals (Illustrative):
Table 3: Illustrative NMR Chemical Shifts for Bisoprolol Structure
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic (C₆H₄) | 6.9 - 7.3 | 114 - 158 |
| Benzyl (Ar-CH₂-O) | ~4.5 | ~72 |
| Ether (-O-CH₂CH₂-O-) | 3.6 - 3.7 | ~67, ~69 |
| Chiral Center (-CH-OH) | ~4.2 | ~69 |
| Isopropyl (-CH(CH₃)₂) | ~3.6 (CH), ~1.2 (CH₃) | ~71 (CH), ~22 (CH₃) |
(Note: Exact chemical shifts are solvent-dependent and should be compared against a reference standard or detailed spectral analysis.)[1][14]
Optical Rotation
-
Core Objective: To confirm the macroscopic chirality and the "(+)" designation of the synthesized enantiomer.
-
Methodology: A solution of the purified R-(+)-bisoprolol is prepared in a specified solvent (e.g., methanol) at a known concentration. The optical rotation is measured using a polarimeter at the sodium D-line (589 nm).
-
Expected Result: The specific rotation [α]D²⁰ should be a positive value. While literature values can vary slightly, a positive rotation confirms the successful synthesis of the R-(+)-enantiomer. For example, the related (S)-bisoprolol hemifumarate has a reported specific rotation of -17.0 (c 1.0, MeOH).[1] The R-(+)-enantiomer is expected to have a specific rotation of equal magnitude and opposite sign.
Conclusion
This guide has detailed a robust and verifiable pathway for the enantioselective synthesis and comprehensive characterization of R-(+)-bisoprolol. By employing an asymmetric strategy with a chiral precursor like (S)-epichlorohydrin, high enantiomeric purity can be achieved. The subsequent validation through a suite of orthogonal analytical techniques—chiral HPLC for enantiomeric excess, NMR for structural elucidation, MS for molecular weight confirmation, and polarimetry for optical activity—provides a self-validating workflow that ensures the integrity of the final compound. Adherence to these principles of causality in synthesis and rigor in characterization is paramount for any research or development involving chiral pharmaceutical agents.
References
-
Gmaj, A. et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. Available at: [Link]
-
Gao, F. et al. (2009). LC-ESI-MS method for the determination of bisoprolol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 290-294. Available at: [Link]
-
Hefnawy, M. M. et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. Available at: [Link]
-
Droc, D. et al. (2013). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Revista de Chimie, 64(11), 1256-1260. Available at: [Link]
-
Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 12(12), 1604. Available at: [Link]
-
Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 12(12), 1604. Available at: [Link]
-
Hefnawy, M. M. et al. (2006). Precision of bisoprolol enantiomers in standard solutions by the proposed method. ResearchGate. Available at: [Link]
-
Hefnawy, M. M. et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. Available at: [Link]
-
Hefnawy, M. M. et al. (2007). Enantioanalysis of Bisoprolol in Human Plasma with a Macrocyclic Antibiotic HPLC Chiral Column Using Fluorescence Detection and Solid Phase Extraction. Journal of Chromatographic Science, 45(8), 518-523. Available at: [Link]
-
Taut, A. C. et al. (2014). Mass spectra of bisoprolol obtained by electrospray ionisation in positive ion mode. ResearchGate. Available at: [Link]
-
Pajander, J. et al. (2016). 13C solution-state NMR spectrum of bisoprolol in D2O at 25 °C. ResearchGate. Available at: [Link]
-
Jun, Y. et al. (2010). Research in synthesis of chiral drug bisoprolol fumarate. Journal of Hebei University of Science and Technology. Available at: [Link]
-
Droc, D. et al. (2013). Experimental research for determination of bisoprolol fumarate in human plasma samples using liquid chromatography- tandem mass. Revista de Chimie, 64(11). Available at: [Link]
-
Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Open Polar. Available at: [Link]
-
Kumar, M. et al. (2024). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Thevis, M. et al. (2010). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Doping analysis. Available at: [Link]
-
Gmaj, A. et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. PubMed. Available at: [Link]
-
Franc, A. et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 723. Available at: [Link]
-
Jena, B. R. et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. GAZI UNIVERSITY JOURNAL OF SCIENCE, 35(3), 967-975. Available at: [Link]
-
Pajander, J. et al. (2016). 1H MAS NMR spectra of (a) bisoprolol, (b) valsartan (form AR), (c)... ResearchGate. Available at: [Link]
-
Sari, Y. N. et al. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. RSC Advances, 13(54), 38045-38055. Available at: [Link]
-
Gmaj, A. et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). Bisoprolol fumarate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Wikipedia. (n.d.). Bisoprolol. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Bisoprolol. PubChem Compound Database. Available at: [Link]
- Rao, D. R. et al. (2007). A novel process for the synthesis of bisoprolol and its intermediate. Google Patents.
-
Scribd. (n.d.). Bisoprolol Synthesis Process Overview. Scribd. Available at: [Link]
-
Pindi, S. R. et al. (2023). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. ResearchGate. Available at: [Link]
-
Al-Majed, A. A. et al. (2021). Bisoprolol: A comprehensive profile. Profiles of Drug Substances, Excipients, and Related Methodology, 46, 1-49. Available at: [Link]
-
Organic Spectroscopy International. (2016). BISOPROLOL FUMARATE. Organic Spectroscopy International. Available at: [Link]
-
Al-Majed, A. A. et al. (2021). Bisoprolol: A comprehensive profile. ResearchGate. Available at: [Link]
-
Jena, B. R. et al. (2023). New Validated UV Spectrophotometric Method for the Quantification of Bisoprolol Fumarate in its Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]
-
Pindi, S. R. et al. (2023). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. Chemical Papers, 78(2), 1335-1345. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijbpas.com [ijbpas.com]
- 3. Bisoprolol - Wikipedia [en.wikipedia.org]
- 4. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]
- 5. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 6. ijper.org [ijper.org]
- 7. Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection | Scilit [scilit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
